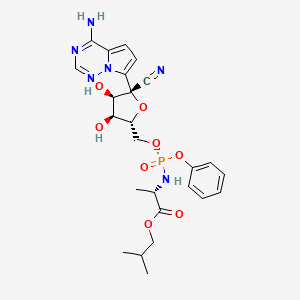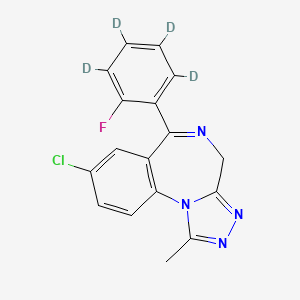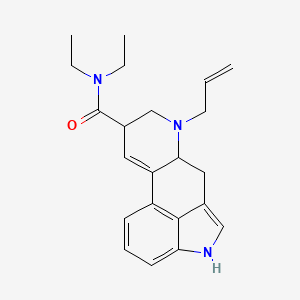
meta-Chlorofentanyl (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
meta-Chlorofentanyl (hydrochloride): is a synthetic opioid analgesic belonging to the fentanyl class of compounds. It is structurally similar to fentanyl but has a chlorine atom at the meta position of the phenyl ring, which significantly alters its pharmacological properties. Due to its potent analgesic effects, it is often used in research settings to study pain mechanisms and opioid receptor interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of meta-Chlorofentanyl (hydrochloride) typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenylacetic acid and 4-piperidinopropionyl chloride.
Reaction Steps: The carboxylic acid group of 3-chlorophenylacetic acid is activated and then reacted with 4-piperidinopropionyl chloride to form an amide bond.
Purification: The resulting compound is purified through recrystallization or chromatography techniques to obtain meta-Chlorofentanyl (hydrochloride).
Industrial Production Methods: Industrial production of meta-Chlorofentanyl (hydrochloride) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The compound is then formulated into a crystalline solid for use in research and analytical applications.
Analyse Des Réactions Chimiques
Types of Reactions: meta-Chlorofentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing a hydrogen atom on the phenyl ring with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Electrophilic aromatic substitution reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: meta-Chlorofentanyl (hydrochloride) is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic opioids. Biology: It is employed in biological research to investigate the effects of opioid receptor agonists on cellular signaling pathways and neuronal activity. Medicine: The compound is used in medical research to develop new pain management therapies and to understand the mechanisms of opioid addiction and tolerance. Industry: meta-Chlorofentanyl (hydrochloride) is utilized in the pharmaceutical industry for the development of new analgesic drugs and as a tool in forensic chemistry to detect opioid abuse.
Mécanisme D'action
Molecular Targets and Pathways: meta-Chlorofentanyl (hydrochloride) exerts its effects by binding to and activating the mu-opioid receptors in the central nervous system. This activation leads to the inhibition of pain signals and the release of dopamine, resulting in analgesic and euphoric effects. The compound also interacts with other opioid receptors, such as delta and kappa receptors, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Fentanyl: The parent compound, fentanyl, is structurally similar but lacks the chlorine atom at the meta position.
Meta-Fluorofentanyl: A fluorinated analog of meta-Chlorofentanyl, differing only in the substitution of the chlorine atom with a fluorine atom.
Meta-IodoFentanyl: Another halogenated analog, where the chlorine is replaced with an iodine atom.
Uniqueness: meta-Chlorofentanyl (hydrochloride) is unique due to its specific substitution pattern, which alters its binding affinity and potency compared to other fentanyl analogs. This makes it a valuable tool for studying the structure-activity relationships of opioid receptors.
Propriétés
Formule moléculaire |
C22H27ClN2O |
|---|---|
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H27ClN2O/c1-2-22(26)25(21-10-6-9-19(23)17-21)20-12-15-24(16-13-20)14-11-18-7-4-3-5-8-18/h3-10,17,20H,2,11-16H2,1H3 |
Clé InChI |
PEGQDTGCZUMBDF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoic acid;dihydrate](/img/structure/B10821237.png)


![12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B10821260.png)



![2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821284.png)

![(11R,12R,15S,24S,25S)-12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B10821298.png)
![[Leu15]-Gastrin I (human)](/img/structure/B10821309.png)

![2-Methylpropyl 2-[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10821324.png)

